molecular formula C20H24FN5 B5524502 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine

3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine

Cat. No. B5524502
M. Wt: 353.4 g/mol
InChI Key: FELZKGYLRYBGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is a part of a broader category of chemicals that have been explored for their potential in various fields of medicinal chemistry and biochemical research. These compounds often exhibit interactions with biological receptors, offering insights into receptor binding and signaling mechanisms.

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical processes, including nucleophilic aromatic substitution, reductive amination, amide hydrolysis, and N-alkylation. For example, a related compound, 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, was synthesized from 4-OTBDPS-propiophenone in five steps with a 30% overall yield, demonstrating the complexity and efficiency of synthesis methods used in creating these molecules (Kumar et al., 2004).

Scientific Research Applications

Dopamine D-2 and Serotonin 5-HT2 Antagonism

A study by Perregaard et al. (1992) focused on a series of 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position with piperidinyl and other groups. These compounds, including variants similar to the one you're interested in, showed potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This suggests potential applications in the treatment of neurological disorders where these pathways are implicated (Perregaard et al., 1992).

Aurora Kinase Inhibition and Cancer Treatment

A 2006 paper discusses a compound structurally related to 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine, highlighting its potential as an Aurora kinase inhibitor. This suggests possible applications in cancer treatment, as Aurora kinases play a critical role in cell division (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial and Antituberculosis Activity

Kalaria et al. (2014) synthesized a series of compounds, including fused pyran derivatives with an imidazol-yl group, for antimicrobial and antituberculosis testing. Their findings suggest potential application in combating bacterial infections, including tuberculosis (Kalaria et al., 2014).

Design and Synthesis for GyrB Inhibition

A study by Jeankumar et al. (2013) discusses the design and synthesis of thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB, a key enzyme in bacterial DNA replication. This research indicates potential applications in developing new antituberculosis drugs (Jeankumar et al., 2013).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research by Price et al. (2005) explored the pharmacology of compounds similar to 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine at the cannabinoid CB1 receptor. These findings are relevant for understanding cannabinoid receptor modulation, which has implications in neuroscience and pharmacology (Price et al., 2005).

properties

IUPAC Name

3-(1-ethylimidazol-2-yl)-1-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5/c1-2-25-11-9-22-20(25)17-6-5-10-24(15-17)13-16-12-23-26(14-16)19-8-4-3-7-18(19)21/h3-4,7-9,11-12,14,17H,2,5-6,10,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELZKGYLRYBGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCN(C2)CC3=CN(N=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.